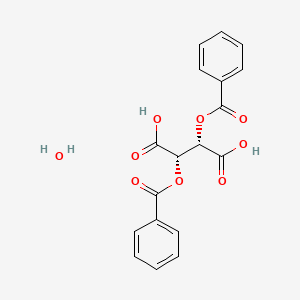![molecular formula C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH B602429 L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester CAS No. 202326-58-7](/img/no-structure.png)
L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“L-Aspartic acid-13C4,15N” is a stable isotope-labeled non-essential amino acid . It has a linear formula of HO213C13CH213CH (15NH2)13CO2H . It’s used in the biosynthesis of proteins and can be used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The molecular formula of “L-Aspartic acid-13C4,15N” is [13C]4H7[15N]O4 . The molecular weight is 138.07 .Physical And Chemical Properties Analysis
“L-Aspartic acid-13C4,15N” is a solid . It has a melting point of >300°C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Metabolism of Aspartyl Moiety
L-Aspartic acid plays a crucial role in metabolism, particularly in the metabolism of aspartame. When aspartame is hydrolyzed, it yields aspartic acid, among other compounds. The metabolic pathway of aspartate involves its conversion to CO2 or incorporation into various body constituents like amino acids, proteins, pyrimidines, asparagine, and N-acetylaspartic acid. About 70% of the aspartate from aspartame is converted to 14CO2 in monkeys, highlighting the significant role of aspartate in energy production and biosynthesis processes (Ranney & Oppermann, 1979).
Physiological Functions and Therapeutic Applications
L-Ornithine-L-aspartate (LOLA) is a compound consisting of ornithine and aspartic acid, used in varying doses either as a food supplement or a medicinal product. It's particularly effective in reducing blood ammonia levels and alleviating symptoms associated with hepatic encephalopathy in liver cirrhosis. Both ornithine and aspartate play pivotal roles in ammonia detoxification, proline and polyamine biosynthesis, which are crucial for DNA synthesis, cell replication, and hepatic regeneration (Sikorska, Cianciara & Wiercińska-Drapało, 2010).
Role in CNS and Nervous System
N-Acetyl-l-aspartic acid and N-Acetyl-l-histidine are major constituents of the vertebrate brain and eye, with distinct phylogenetic distributions. These compounds play a dynamic and important role in the CNS and eye of vertebrates, being involved in a rapid tissue-to-fluid-space cycling phenomenon across membranes. The metabolism of these amino acids suggests a significant function in membrane transport, with implications in genetic diseases like Canavan's disease and the regulation of osmoregulatory forces (Baslow, 1997).
Aspartame and Neurophysiological Symptoms
Aspartame, containing the aspartyl group, has been linked to neurophysiological symptoms like learning problems, headaches, seizures, and mood alterations. The compounds in aspartame, including aspartic acid, can affect brain neurotransmitter levels and potentially lead to oxidative stress in the brain, impacting neurobehavioral health. However, further research is needed to conclusively understand these effects (Choudhary & Lee, 2017).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester involves the protection of the carboxylic acid and amine functional groups, followed by the introduction of the isotopic labels and the benzyl ester group. The final step involves the removal of the protecting groups to obtain the desired product.", "Starting Materials": [ "L-Aspartic acid", "13C4-labeled methanol", "15N-labeled ammonia", "Benzyl bromide", "Di-tert-butyl dicarbonate (BOC2O)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of carboxylic acid group: L-Aspartic acid is treated with BOC2O and DIPEA in DMF to form the BOC-protected L-Aspartic acid.", "Protection of amine group: The BOC-protected L-Aspartic acid is then treated with TEA and Boc2O in DCM to form the BOC-protected L-Aspartic acid Boc anhydride.", "Introduction of isotopic labels: The BOC-protected L-Aspartic acid Boc anhydride is reacted with 13C4-labeled methanol and 15N-labeled ammonia in DMF to introduce the isotopic labels.", "Introduction of benzyl ester group: The BOC-protected L-Aspartic acid Boc anhydride with isotopic labels is then reacted with benzyl bromide and TEA in DCM to form the benzyl ester group.", "Deprotection of amine group: The BOC-protected L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is treated with HCl in dioxane to remove the BOC protecting group from the amine group.", "Deprotection of carboxylic acid group: The BOC-protected L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is treated with NaOH in water to remove the BOC protecting group from the carboxylic acid group.", "Purification: The crude product is purified by column chromatography using DCM and methanol as the eluent.", "Drying: The purified product is dried over anhydrous magnesium sulfate.", "Final product: L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is obtained as a white solid." ] } | |
CAS-Nummer |
202326-58-7 |
Molekularformel |
C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH |
Molekulargewicht |
328.31 |
Reinheit |
98% by HPLC; 98% atom 13C, 98% atom 15N |
Verwandte CAS-Nummern |
7536-58-5 (unlabelled) |
Tag |
Boc-protected Amino Acids (Labelled) | Ester-protected Amino Acids (Labelled) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



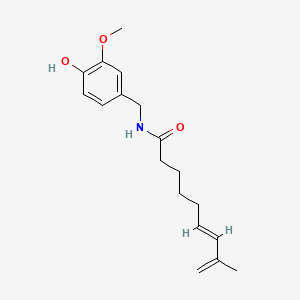
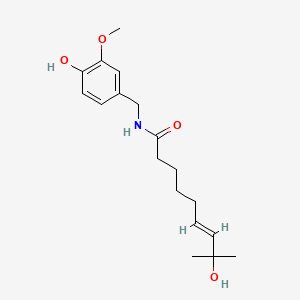
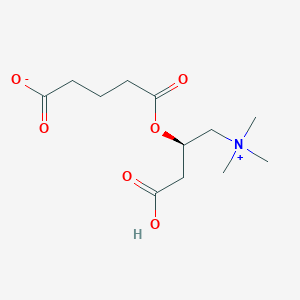
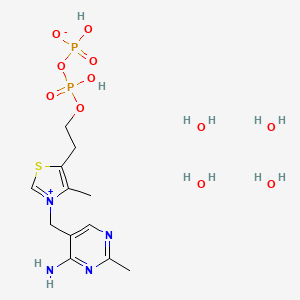

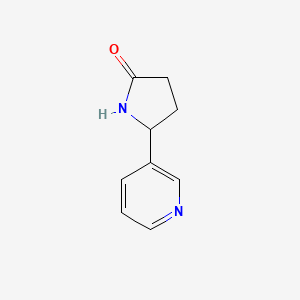
![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)




